molecular formula C10H19N B14412703 2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole CAS No. 87390-69-0

2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole

Cat. No.: B14412703
CAS No.: 87390-69-0
M. Wt: 153.26 g/mol
InChI Key: FWEGXLPUHZCQPM-UHFFFAOYSA-N
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Description

2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole is a heterocyclic compound that contains a nitrogen atom within its ring structure. This compound is part of the pyrrole family, which is known for its aromatic properties and significant role in various chemical and biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrroles, pyrrolidines, and other nitrogen-containing heterocycles .

Scientific Research Applications

2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole involves its interaction with various molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity and influencing biochemical pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological macromolecules .

Comparison with Similar Compounds

Properties

CAS No.

87390-69-0

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2,3a,6-trimethyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole

InChI

InChI=1S/C10H19N/c1-8-4-5-10(2)7-11(3)6-9(8)10/h8-9H,4-7H2,1-3H3

InChI Key

FWEGXLPUHZCQPM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1CN(C2)C)C

Origin of Product

United States

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